



Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-PNP

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Compound of Interest		
Compound Name:	TCO-PEG1-Val-Cit-PABC-PNP	
Cat. No.:	B12424704	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG1-Val-Cit-PABC-PNP is a state-of-the-art cleavable linker for the development of antibody-drug conjugates (ADCs).[1][2] This advanced linker system is engineered with distinct functional units that enable precise, site-specific conjugation of cytotoxic payloads to antibodies and controlled intracellular drug release.[3][4] Its architecture combines the advantages of bioorthogonal click chemistry with a protease-sensitive release mechanism, offering a powerful tool for creating homogeneous and potent ADCs.[3][5]

The key components of the **TCO-PEG1-Val-Cit-PABC-PNP** linker are:

- trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle. It reacts
 rapidly and specifically with a tetrazine-modified antibody through an inverse-electrondemand Diels-Alder (iEDDA) "click" reaction, allowing for precise control over the
 conjugation site and the drug-to-antibody ratio (DAR).[3][6][7]
- Polyethylene Glycol (PEG1): A single PEG unit is incorporated to enhance the hydrophilicity
 of the linker-payload complex. This can improve the solubility, reduce aggregation, and
 enhance the pharmacokinetic properties of the final ADC.[3][7][8]
- Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is frequently overexpressed in the tumor



microenvironment.[3][9][10] This ensures the targeted release of the cytotoxic payload primarily within cancer cells, thereby minimizing off-target toxicity.[7]

- p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety spontaneously decomposes to release the payload in its active, unmodified form.[3][7][11]
- p-Nitrophenyl (PNP) Carbonate: A reactive group that serves as an efficient leaving group for the facile conjugation of amine- or hydroxyl-containing cytotoxic payloads.[11][12]

This document provides detailed protocols for the conjugation of a cytotoxic payload to the **TCO-PEG1-Val-Cit-PABC-PNP** linker and the subsequent conjugation to a tetrazine-modified antibody. It also includes typical reaction conditions and characterization methods.

Data Presentation

Table 1: Typical Reaction Conditions for Payload

Conjugation to Linker

Parameter	Value	Notes
Solvent	Anhydrous DMF or DMSO	Essential to prevent hydrolysis of the PNP ester.[12][13]
Base	Diisopropylethylamine (DIPEA) or Triethylamine (TEA)	A non-nucleophilic base is used to facilitate the reaction. [13]
Payload Type	Amine-containing	Reacts with the PNP carbonate to form a carbamate linkage.[13]
Reaction Temperature	Room Temperature	Mild conditions to ensure the stability of all components.[13]
Reaction Time	Several hours to overnight	Reaction progress should be monitored by TLC or LC-MS. [7][13]

very fast.[6]



Table 2: Typical Reaction Conditions for Antibody-

Linker-Payload Conjugation (Click Chemistry)			
Parameter	Value	Notes	
Antibody Modification	Tetrazine-NHS ester	To introduce the tetrazine handle for the click reaction.[7]	
Antibody Concentration	2 - 10 mg/mL	A typical concentration range for conjugation reactions.[14]	
Linker:Antibody Molar Ratio	3:1 to 10:1	This ratio should be optimized to achieve the desired DAR. [15]	
Reaction Buffer	PBS, pH 7.4-8.0 or Borate Buffer, pH 8.5	Mild, biocompatible conditions to maintain antibody integrity. [7][13]	
Reaction Temperature	Room Temperature or 4°C	Room temperature for 1-2 hours is common.[13][14]	
Reaction Time	1 - 2 hours	The iEDDA reaction is typically	

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Payload to TCO-PEG1-Val-Cit-PABC-PNP

This protocol describes the first step in ADC synthesis: the attachment of the cytotoxic drug to the linker.

Materials:

- TCO-PEG1-Val-Cit-PABC-PNP
- · Amine-containing cytotoxic payload
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]



- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[13]
- Reverse-phase HPLC for purification[7]
- LC-MS and NMR for characterization[4]

Procedure:

- Dissolve the TCO-PEG1-Val-Cit-PABC-PNP and the amine-containing payload in anhydrous DMF or DMSO.
- Add a slight molar excess of a non-nucleophilic base such as DIPEA or TEA to the solution to facilitate the reaction.[13]
- Allow the reaction to proceed at room temperature for several hours to overnight. Protect the reaction from light.[7]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
- Upon completion, purify the resulting TCO-PEG1-Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.[4][7]
- Characterize the purified product to confirm its identity and purity using LC-MS and NMR spectroscopy.[4][7]
- Lyophilize the pure fractions and store the final product at -20°C, protected from light and moisture.[7][12]

Protocol 2: Preparation of Tetrazine-Modified Antibody

This protocol outlines the modification of the antibody to introduce the tetrazine handle required for the click reaction.

Materials:

Monoclonal Antibody (mAb)



- Tetrazine-NHS ester[7]
- Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)[7]
- Anhydrous DMSO[7]
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[7]

Procedure:

- Prepare the antibody by exchanging its storage buffer with the Reaction Buffer using a
 desalting column. This step is crucial to remove any buffers containing primary amines (e.g.,
 Tris).[7]
- Adjust the antibody concentration to 2-5 mg/mL.[7]
- Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[7]
- Add a 5-10 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.[7]
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4).

Protocol 3: ADC Formation via iEDDA Click Reaction

This protocol details the final conjugation step between the tetrazine-modified antibody and the TCO-linker-payload.

Materials:

- Tetrazine-modified antibody (from Protocol 2)
- TCO-PEG1-Val-Cit-PABC-Payload (from Protocol 1)
- Conjugation Buffer (e.g., PBS, pH 7.4)



 Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis.[13]

Procedure:

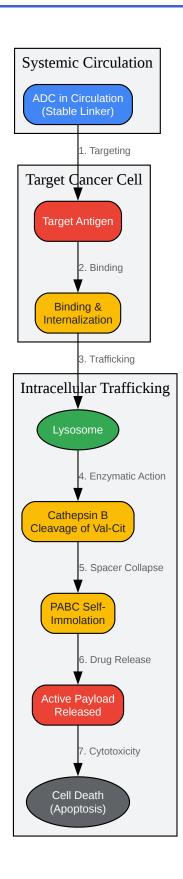
- Dissolve the purified TCO-linker-payload in a small amount of a compatible organic solvent like DMSO.
- Add the desired molar excess (e.g., 3:1 to 10:1) of the TCO-linker-payload solution to the tetrazine-modified antibody solution.[15]
- Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[13][14]
- After the incubation, purify the resulting ADC to remove any unreacted linker-payload. This is typically achieved using Size Exclusion Chromatography (SEC) to separate the larger ADC from smaller molecules and aggregates.[13]
- Characterize the final ADC to determine the average drug-to-antibody ratio (DAR) and the level of aggregation. HIC-HPLC is a common method for DAR determination, while SEC-HPLC is used to assess aggregation.[13][15]

Visualizations

Mechanism of Action and Drug Release

The following diagram illustrates the mechanism of action for an ADC constructed with the TCO-PEG1-Val-Cit-PABC linker, from cell targeting to intracellular payload release.





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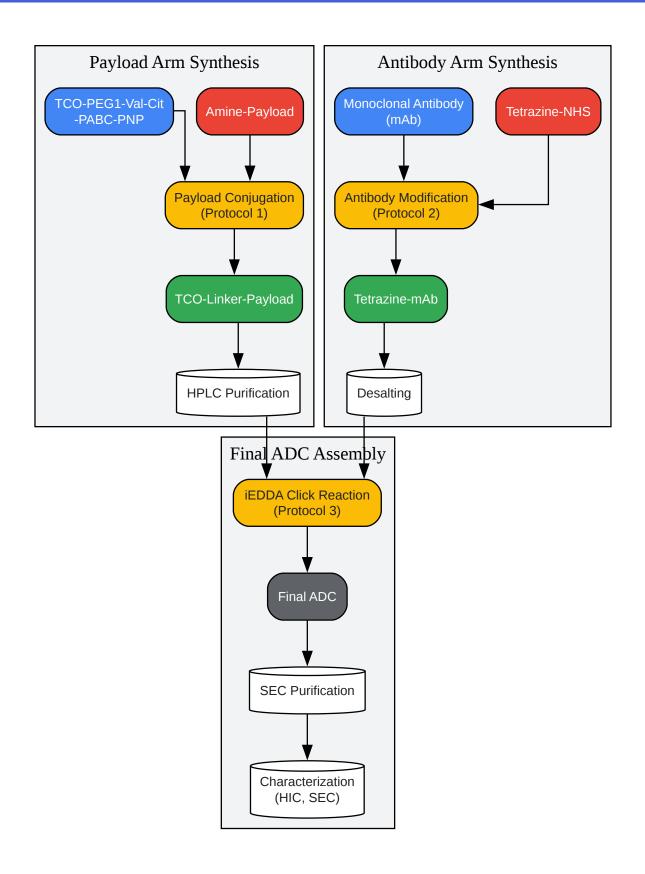
Caption: Intracellular drug release mechanism of a Val-Cit-PABC linker-based ADC.



Experimental Workflow for ADC Synthesis

This diagram outlines the key stages involved in the synthesis of an ADC using the **TCO-PEG1-Val-Cit-PABC-PNP** linker.





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Caption: Overall workflow for the synthesis of an ADC using TCO-click chemistry.



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